

Physical and chemical properties of L-Methionine isopropyl ester hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-Met-OiPr hydrochloride*

Cat. No.: *B12686241*

[Get Quote](#)

L-Methionine Isopropyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of L-Methionine Isopropyl Ester Hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes comparative data for the closely related L-Methionine Methyl Ester Hydrochloride and outlines detailed experimental protocols for its synthesis and analysis based on established methodologies for amino acid esters.

Chemical and Physical Properties

L-Methionine isopropyl ester hydrochloride is the hydrochloride salt of the isopropyl ester of L-methionine. The esterification of the carboxylic acid group can modify the physicochemical properties of the parent amino acid, potentially enhancing its solubility in organic solvents and altering its biological activity.

Table 1: General Properties of L-Methionine Isopropyl Ester Hydrochloride

Property	Value	Source
CAS Number	85391-05-5	[1] [2] [3]
Molecular Formula	C8H18CINO2S	[2] [3] [4]
Molecular Weight	227.75 g/mol	[2] [3] [4]
Appearance	White to off-white solid (presumed)	[2]
Storage Conditions	Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)	[2]

Table 2: Solubility Data

Solvent	Solubility	Source
DMSO	100 mg/mL (439.08 mM) with ultrasonic treatment. Note: Hygroscopic DMSO can impact solubility.	[2]
Water	Soluble in polar solvents like water due to its hydrophilic nature.	[5]

Table 3: Comparative Physicochemical Data with L-Methionine Methyl Ester Hydrochloride

Property	L-Methionine Isopropyl Ester Hydrochloride	L-Methionine Methyl Ester Hydrochloride
CAS Number	85391-05-5	2491-18-1 [6]
Molecular Formula	C8H18CINO2S	C6H14CINO2S [6]
Molecular Weight	227.75 g/mol	199.70 g/mol [6]
Melting Point	Data not available	145 - 155 °C [6]
Optical Rotation	Data not available	[a]D20 = 24 - 29 ° (c=1 in H2O) [6]
Appearance	White to off-white solid (presumed)	White to off-white crystalline powder [6]

Experimental Protocols

The following are detailed methodologies for the synthesis and analysis of L-Methionine Isopropyl Ester Hydrochloride, adapted from general procedures for amino acid ester hydrochlorides.

Synthesis of L-Methionine Isopropyl Ester Hydrochloride

This protocol is based on the esterification of L-methionine using isopropanol and a chlorinating agent, a common method for producing amino acid ester hydrochlorides.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- L-Methionine
- Isopropanol (anhydrous)
- Thionyl chloride (SOCl_2) or Trimethylchlorosilane (TMSCl)
- Diethyl ether (anhydrous)
- Round-bottom flask with a magnetic stirrer and reflux condenser

- Ice bath
- Rotary evaporator

Procedure:

- Suspend L-methionine (1 equivalent) in anhydrous isopropanol in a round-bottom flask under a nitrogen atmosphere.
- Cool the suspension in an ice bath.
- Slowly add thionyl chloride (1.1-1.5 equivalents) or trimethylchlorosilane (2 equivalents) dropwise to the stirred suspension. Maintain the temperature below 5°C during the addition.
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
- Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the excess isopropanol and any remaining reagent under reduced pressure using a rotary evaporator.
- To the resulting residue, add anhydrous diethyl ether to precipitate the product.
- Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield L-Methionine Isopropyl Ester Hydrochloride.

Characterization Protocols

This protocol describes a general procedure for determining the melting point of a crystalline solid.[11][12][13][14][15]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)

- Capillary tubes

Procedure:

- Ensure the sample of L-Methionine Isopropyl Ester Hydrochloride is finely powdered and completely dry.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to about 20°C below the expected melting point.
- Then, decrease the heating rate to 1-2°C per minute.
- Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.

A general protocol to determine the qualitative solubility of the compound.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- L-Methionine Isopropyl Ester Hydrochloride
- Various solvents (e.g., water, ethanol, DMSO, acetone, hexane)
- Small test tubes or vials
- Vortex mixer

Procedure:

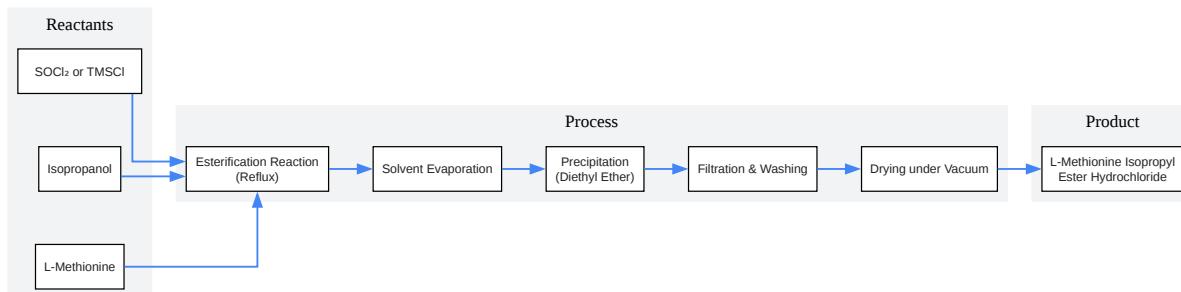
- Add approximately 10 mg of L-Methionine Isopropyl Ester Hydrochloride to a test tube.
- Add 1 mL of the chosen solvent to the test tube.
- Vortex the mixture for 30 seconds.

- Visually inspect the solution for the presence of undissolved solid.
- If the solid has dissolved, the compound is soluble in that solvent at approximately 10 mg/mL.
- If the solid has not dissolved, the compound is sparingly soluble or insoluble. Further testing with smaller amounts of solute or larger volumes of solvent can be performed for a more quantitative assessment.

This protocol outlines a general method for assessing the purity of amino acid esters using reverse-phase HPLC.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

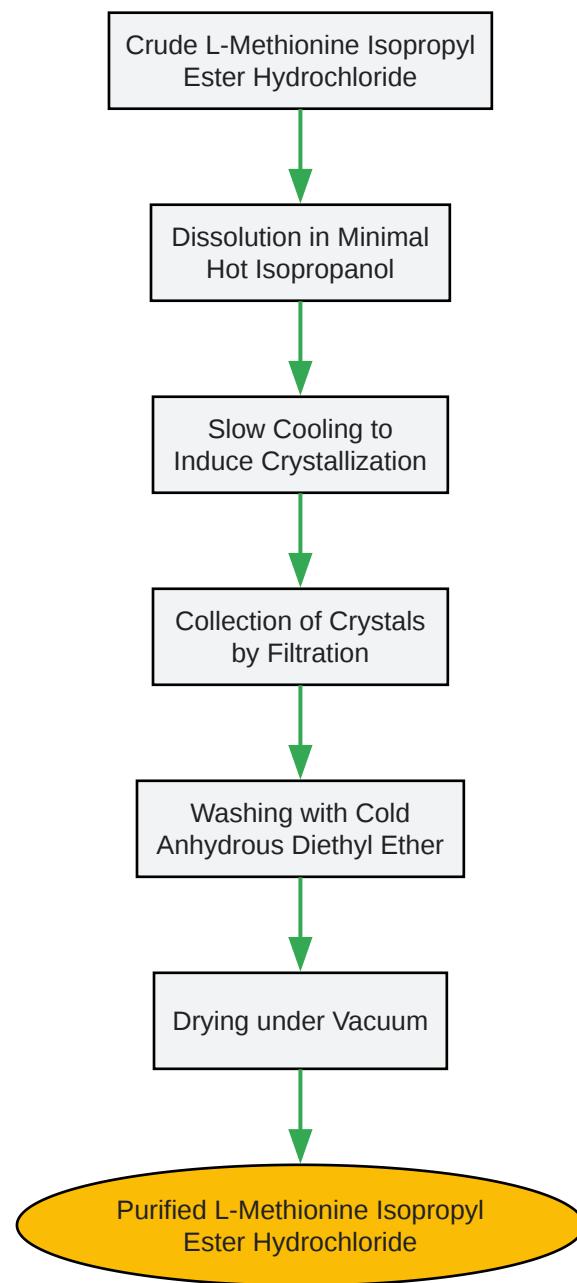
Instrumentation and Conditions:

- HPLC System: With UV or Mass Spectrometry (MS) detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A suitable gradient from a low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210-220 nm or MS detection.
- Injection Volume: 10 μ L.

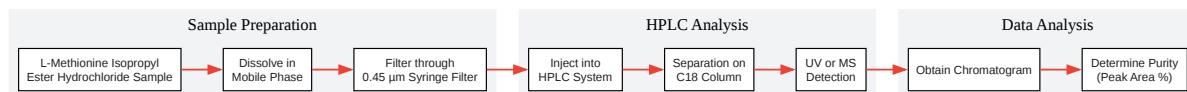

Procedure:

- Prepare a stock solution of L-Methionine Isopropyl Ester Hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile).
- Prepare a series of dilutions from the stock solution for calibration if quantitative analysis is required.

- Equilibrate the HPLC system with the initial mobile phase conditions.
- Inject the sample solution.
- Run the gradient program and record the chromatogram.
- The purity of the sample can be determined by the relative area of the main peak.


Visualizations

The following diagrams, created using the DOT language, illustrate key workflows for the synthesis and analysis of L-Methionine Isopropyl Ester Hydrochloride.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for L-Methionine Isopropyl Ester Hydrochloride.

[Click to download full resolution via product page](#)

Caption: Recrystallization workflow for purification.

[Click to download full resolution via product page](#)

Caption: HPLC analytical workflow for purity assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Methionine derivatives [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. file.chemscene.com [file.chemscene.com]
- 5. Buy Spinacine (EVT-248357) | 59981-63-4 [evitachem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mt.com [mt.com]
- 15. thinksrs.com [thinksrs.com]
- 16. benchchem.com [benchchem.com]
- 17. CHM1020L Online Manual [chem.fsu.edu]
- 18. m.youtube.com [m.youtube.com]

- 19. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 21. Amino Acid Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 22. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- To cite this document: BenchChem. [Physical and chemical properties of L-Methionine isopropyl ester hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12686241#physical-and-chemical-properties-of-l-methionine-isopropyl-ester-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com